molecular formula C20H22ClN5O4 B11459635 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11459635
M. Wt: 431.9 g/mol
InChI Key: FJIZDESKFZLJPC-UHFFFAOYSA-N
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Description

4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a unique structure combining an oxadiazole ring, an amino group, and a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Attachment of the Chlorobenzyl Ether Moiety: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base to form the ether linkage.

    Final Coupling: The final step involves coupling the intermediate with 3-methoxybenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present in derivatives), resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or nitroso compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.

    Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-thiadiazole-3-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-triazole-3-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22ClN5O4

Molecular Weight

431.9 g/mol

IUPAC Name

4-amino-N-[2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C20H22ClN5O4/c1-28-17-10-13(6-7-16(17)29-12-14-4-2-3-5-15(14)21)11-23-8-9-24-20(27)18-19(22)26-30-25-18/h2-7,10,23H,8-9,11-12H2,1H3,(H2,22,26)(H,24,27)

InChI Key

FJIZDESKFZLJPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=CC=CC=C3Cl

Origin of Product

United States

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